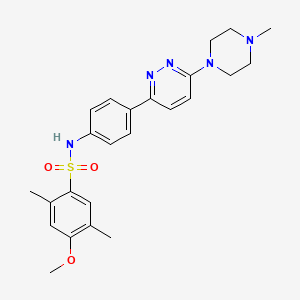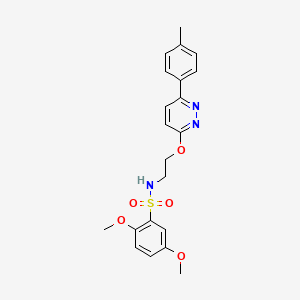![molecular formula C24H28N4O2S B3310482 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide CAS No. 946207-08-5](/img/structure/B3310482.png)
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide
Descripción general
Descripción
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide, also known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used as a targeted therapy for non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line EGFR inhibitors.
Mecanismo De Acción
EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth and differentiation. EGFR mutations are found in approximately 10-15% of NSCLC patients, and they are associated with increased sensitivity to EGFR inhibitors. However, the development of acquired resistance to EGFR inhibitors is a major clinical challenge. The most common mechanism of resistance is the acquisition of the EGFR T790M mutation, which increases the affinity of the receptor for ATP and reduces the binding of the inhibitor. N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide selectively targets the EGFR T790M mutant by irreversibly binding to the cysteine residue in the ATP-binding pocket of the receptor, thus inhibiting the kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has been shown to induce apoptosis and cell cycle arrest in EGFR T790M mutant NSCLC cells. It also inhibits the phosphorylation of downstream signaling molecules such as AKT and ERK. In preclinical studies, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has demonstrated good pharmacokinetic properties and oral bioavailability. In clinical trials, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has shown favorable safety and tolerability profiles, with the most common adverse events being diarrhea, rash, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide is a valuable tool for studying the molecular mechanisms of acquired resistance to EGFR inhibitors and for developing new therapeutic strategies for NSCLC patients. However, there are some limitations to its use in lab experiments. First, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide is a small molecule inhibitor that targets a specific mutation, and its efficacy may vary depending on the genetic background of the tumor. Second, the development of acquired resistance to N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide is also a concern, and new strategies to overcome resistance need to be explored.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide. First, combination therapies with other targeted agents or immunotherapies may improve the efficacy and overcome resistance. Second, the identification of biomarkers that can predict response to N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide may help to personalize treatment for NSCLC patients. Third, the development of new generations of EGFR inhibitors that can target multiple mutations may expand the clinical utility of these drugs. Finally, the investigation of the role of EGFR mutations in other types of cancer may lead to the discovery of new therapeutic targets.
Aplicaciones Científicas De Investigación
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has been extensively studied in preclinical and clinical settings. In preclinical studies, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has shown potent and selective inhibition of EGFR T790M mutant, which is the most common mechanism of acquired resistance to first-line EGFR inhibitors. In clinical trials, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has demonstrated high response rates and durable responses in NSCLC patients with EGFR T790M mutation.
Propiedades
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-18-15-19(2)17-22(16-18)31(29,30)27-21-9-7-20(8-10-21)23-11-12-24(26-25-23)28-13-5-3-4-6-14-28/h7-12,15-17,27H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKSUQATYKXTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



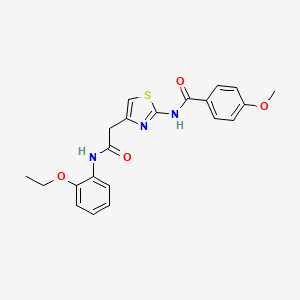
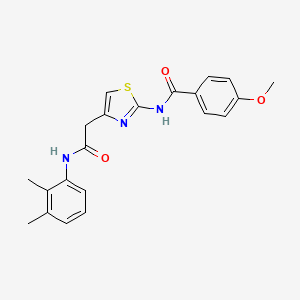
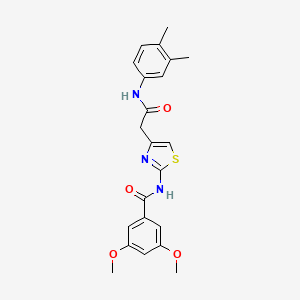
![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B3310435.png)
![4-bromo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3310442.png)
![N-(3-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B3310448.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B3310456.png)
![3-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3310464.png)
![4-methoxy-3-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3310466.png)
![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3310477.png)
![4-methoxy-2,3,5-trimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3310485.png)
